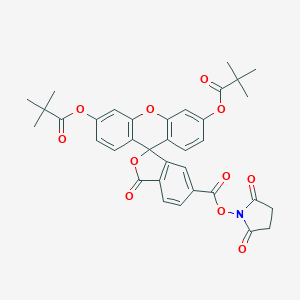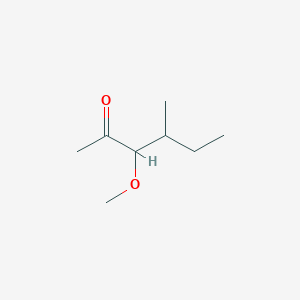
Methyl 5-ethynylpyridine-2-carboxylate
Overview
Description
Methyl 5-ethynylpyridine-2-carboxylate is a chemical compound with the CAS Number: 17880-61-4 . Its IUPAC name is methyl 5-ethynyl-2-pyridinecarboxylate . The compound has a molecular weight of 161.16 .
Molecular Structure Analysis
The InChI code for Methyl 5-ethynylpyridine-2-carboxylate is 1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 5-ethynylpyridine-2-carboxylate is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Application in Organic Chemistry
“Methyl 5-ethynylpyridine-2-carboxylate” is a chemical compound with the CAS Number: 17880-61-4 . It is also known by the synonyms Methyl 5-ethynylpicolinate, 5-Ethynyl-2-(methoxycarbonyl)pyridine .
Summary of the Application
This compound is used in the synthesis of 2-methylpyridines via α-methylation . 2-methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Methods of Application or Experimental Procedures
The synthesis of 2-methylpyridines was performed using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
Results or Outcomes
The method provided 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . The reactions were superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Application in Synthesis of Tetrahydropyridines
“Methyl 5-ethynylpyridine-2-carboxylate” can be used in the synthesis of tetrahydropyridines .
Summary of the Application
Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
Methods of Application or Experimental Procedures
Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives helps shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Results or Outcomes
The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
Safety And Hazards
The compound is associated with certain hazards and precautionary statements. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
methyl 5-ethynylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYCVRHIHIYNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340923 | |
| Record name | methyl 5-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethynylpyridine-2-carboxylate | |
CAS RN |
17880-61-4 | |
| Record name | methyl 5-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-ethynylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
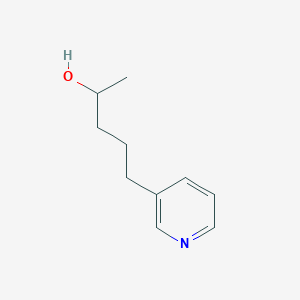

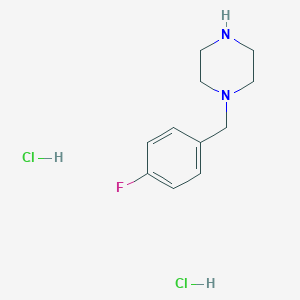


![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
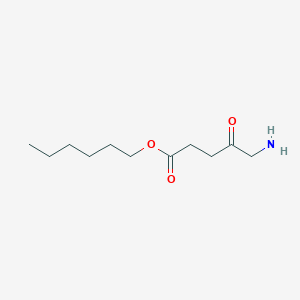
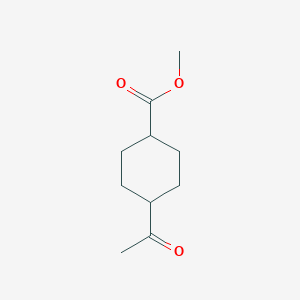
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
